4-((1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
4-((1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a pyrrolidine moiety, which is further functionalized with a sulfonyl group attached to a chlorinated methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Attachment of the Chlorinated Methylphenyl Group: This step involves the reaction of the sulfonylated pyrrolidine with 3-chloro-2-methylphenyl derivatives, often using coupling reactions facilitated by catalysts.
Final Coupling with Pyridine: The final step involves the coupling of the functionalized pyrrolidine with a pyridine derivative, typically through nucleophilic substitution or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the sulfonyl group.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Catalysts: Palladium, platinum, or other transition metals for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-((1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Biological Research: The compound can be used to study enzyme interactions, receptor binding, and other biological processes.
Industrial Applications: It may be used in the synthesis of more complex molecules for various industrial applications, including materials science and chemical engineering.
Mechanism of Action
The mechanism of action of 4-((1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyridine and pyrrolidine rings can participate in π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: Similar structure but lacks the methyl group on the phenyl ring.
4-((1-((3-Methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: Similar structure but lacks the chlorine atom on the phenyl ring.
4-((1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline: Similar structure but with a quinoline ring instead of pyridine.
Uniqueness
The unique combination of the chlorinated methylphenyl group, sulfonyl group, and the pyrrolidine-pyridine scaffold gives 4-((1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[1-(3-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-12-15(17)3-2-4-16(12)23(20,21)19-10-7-14(11-19)22-13-5-8-18-9-6-13/h2-6,8-9,14H,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKGONSINMESIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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